molecular formula C17H26ClNO2 B4401642 1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride

1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4401642
M. Wt: 311.8 g/mol
InChI Key: XGKPWGCJJGLCAG-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with 2-(2-bromoethoxy)benzene under basic conditions to form the intermediate product. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-[2-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-16(19)15-6-4-5-7-17(15)20-13-12-18-10-8-14(2)9-11-18;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKPWGCJJGLCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCN2CCC(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride

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